

Introduction: The Strategic Importance of 2-Bromo-5-chlorobenzonitrile

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Compound of Interest

Compound Name: **2-Bromo-5-chlorobenzonitrile**

Cat. No.: **B036133**

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2-Bromo-5-chlorobenzonitrile is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. Its value stems not from its direct biological activity, but from its utility as a highly versatile and precisely functionalized building block.^[1] The molecular architecture, featuring a benzonitrile core substituted with two different halogens (bromine and chlorine) at specific positions, offers a platform for complex molecular engineering.^{[2][3]}

The bromine and chlorine atoms serve as orthogonal reactive handles for sequential, site-selective modifications, primarily through metal-catalyzed cross-coupling reactions.^[2] The C-Br bond is significantly more reactive in typical palladium-catalyzed reactions (like Suzuki or Heck couplings) than the C-Cl bond, allowing chemists to introduce a substituent at the 2-position while preserving the chlorine at the 5-position for a subsequent, different transformation.^[3] This differential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex molecular scaffolds from a single, readily available intermediate. The electron-withdrawing nitrile group further influences the ring's electronics, facilitating certain reactions and providing another point for chemical modification.^[1]

This guide provides a comprehensive overview of the core physicochemical properties of **2-Bromo-5-chlorobenzonitrile**, offering both established data and field-proven methodologies for its analysis and handling.

Part 1: Molecular and Physicochemical Profile

The fundamental properties of a compound dictate its behavior in both reactive and biological systems. Understanding these characteristics is the first step in its effective application.

Core Properties Summary

All quantitative data for **2-Bromo-5-chlorobenzonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-bromo-5-chlorobenzonitrile	[4]
CAS Number	57381-37-0	[4][5]
Molecular Formula	C ₇ H ₃ BrClN	[4]
Molecular Weight	216.46 g/mol	[4]
Appearance	White to light yellow crystalline solid/powder	[1][5]
Melting Point	138.8 - 139.2 °C (experimental)	[6]
Boiling Point	271.6 ± 25.0 °C (predicted)	[6]
Density	1.74 ± 0.1 g/cm ³ (predicted)	[6]
Solubility	Low solubility in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, methanol).	[1]
Stability	Stable under normal storage conditions.	[1]

Part 2: Spectroscopic and Analytical Characterization

Robust analytical characterization is essential for confirming the identity, purity, and structure of a chemical intermediate. The following sections detail the expected spectroscopic signatures of

2-Bromo-5-chlorobenzonitrile and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For **2-Bromo-5-chlorobenzonitrile**, ^1H and ^{13}C NMR provide unambiguous confirmation of the substitution pattern.

- **Expertise & Experience:** The electron-withdrawing nature of the nitrile group and the halogens deshields the aromatic protons, shifting them downfield. The expected splitting pattern for the three aromatic protons is a key diagnostic feature. Based on established substituent effects, one can predict the relative chemical shifts.

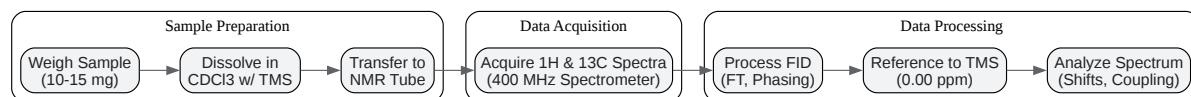
Expected ^1H NMR Spectrum (in CDCl_3 , 400 MHz):

- $\delta \sim 7.7\text{-}7.8$ ppm: A doublet corresponding to the proton at C6. It is ortho to the bromine and shows coupling only to the proton at C4.
- $\delta \sim 7.6\text{-}7.7$ ppm: A doublet of doublets corresponding to the proton at C4. It is coupled to the protons at C3 and C6.
- $\delta \sim 7.5\text{-}7.6$ ppm: A doublet corresponding to the proton at C3. It is ortho to the nitrile group and coupled to the proton at C4.

Expected ^{13}C NMR Spectrum (in CDCl_3 , 100 MHz):

- Six distinct signals in the aromatic region (approx. 110-140 ppm) and one signal for the nitrile carbon (approx. 115-120 ppm). The carbons attached to the halogens (C2 and C5) will be significantly shifted.
- **Sample Preparation:** Accurately weigh approximately 10-15 mg of **2-Bromo-5-chlorobenzonitrile**.
- **Dissolution:** Dissolve the sample in ~ 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.

- Acquisition: Acquire the ^1H spectrum using a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient. Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
- Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the TMS signal at 0.00 ppm.



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Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

- Expertise & Experience: The most prominent and diagnostic peak in the IR spectrum of **2-Bromo-5-chlorobenzonitrile** is the sharp, strong absorption from the nitrile ($\text{C}\equiv\text{N}$) triple bond stretch. Its position and intensity are characteristic. Aromatic C-H and C=C stretching vibrations will also be present but are less specific.

Expected IR Peaks (ATR):

- $2220\text{-}2240\text{ cm}^{-1}$: Strong, sharp peak ($\text{C}\equiv\text{N}$ stretch).
- $3050\text{-}3100\text{ cm}^{-1}$: Weak to medium peaks (Aromatic C-H stretch).
- $1550\text{-}1600\text{ cm}^{-1}$: Medium peaks (Aromatic C=C ring stretch).
- $\sim 800\text{-}900\text{ cm}^{-1}$: Strong peak (C-H out-of-plane bending, indicative of substitution pattern).
- Below 800 cm^{-1} : Peaks corresponding to C-Cl and C-Br stretches.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, further structural information. For halogenated compounds, it offers a unique and definitive confirmation of elemental composition.

- Expertise & Experience: The key to identifying this compound by MS is the distinctive isotopic pattern created by the presence of both bromine and chlorine. Bromine has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a roughly 1:1 ratio. Chlorine also has two, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%), in a roughly 3:1 ratio. The combination of these results in a characteristic cluster of peaks for the molecular ion (M , $M+2$, $M+4$, $M+6$), which is a fingerprint for a compound containing one Br and one Cl atom.

Expected Mass Spectrum (EI):

- Molecular Ion Cluster: A complex cluster of peaks centered around m/z 215, 217, 219, and 221, corresponding to the different isotopic combinations of Br and Cl. The base peak will be at m/z 215 (for $\text{C}_7\text{H}_3^{79}\text{Br}^{35}\text{Cl}$). Predicted m/z for the $[\text{M}+\text{H}]^+$ adduct is 215.92102.^[7]
- Fragmentation: Loss of Br ($M-79/81$) and Cl ($M-35/37$) would be expected fragmentation pathways.



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Caption: General workflow for Mass Spectrometry analysis.

Part 3: Synthesis and Reactivity

A reliable synthetic route is paramount for obtaining high-purity material for research and development. While various methods exist, the Sandmeyer reaction is a classic and robust choice for introducing a nitrile group in a position that may be difficult to access via direct electrophilic substitution.^[1]

Plausible Synthetic Protocol: Sandmeyer Reaction

- Trustworthiness: This multi-step protocol is based on well-established, textbook organic chemistry reactions. Each step has a clear purpose and validation point (e.g., monitoring diazotization, product isolation). The causality is clear: starting from a commercially available aniline, we can precisely control the final substitution pattern.
- Diazotization of 2-Bromo-5-chloroaniline:
 - In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of 2-bromo-5-chloroaniline in an aqueous solution of hydrochloric acid (~3 equivalents).
 - Cool the suspension to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
 - Causality: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
 - Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of starting aniline (TLC) and the presence of excess nitrous acid (starch-iodide paper).
- Preparation of Copper(I) Cyanide Solution:
 - In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.3 equivalents) and sodium cyanide (NaCN, ~1.4 equivalents) in water.
 - Causality: Using a solution of $\text{Na}[\text{Cu}(\text{CN})_2]$ ensures the CuCN is soluble and highly reactive for the substitution reaction.
- Sandmeyer Reaction (Cyanation):
 - Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

- Causality: The diazonium group is an excellent leaving group (as N₂ gas), and the Cu(I) catalyst facilitates the substitution with the cyanide nucleophile.
- After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Workup and Purification:
 - Cool the reaction mixture and extract the product with an organic solvent like dichloromethane or ethyl acetate.
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **2-Bromo-5-chlorobenzonitrile**.

2-Bromo-5-chloroaniline

Step 1: Diazotization

 HCl, NaNO_2
0-5 °C

Forms

Diazonium Salt
(Intermediate)

Step 2: Cyanation

 CuCN, NaCN
Heat

Yields

2-Bromo-5-chlorobenzonitrile

[Click to download full resolution via product page](#)*Caption: Synthetic workflow via the Sandmeyer reaction.*

Part 4: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is non-negotiable. **2-Bromo-5-chlorobenzonitrile** possesses specific hazards that require strict adherence to safety protocols.

GHS Hazard Profile

The compound is classified with the following primary hazards according to the Globally Harmonized System (GHS).[\[4\]](#)

Hazard Class	GHS Code	Signal Word	Statement
Acute Toxicity, Oral	H302	Warning	Harmful if swallowed
Skin Irritation	H315	Warning	Causes skin irritation
Eye Irritation	H319	Warning	Causes serious eye irritation
Acute Toxicity, Dermal	H312	Warning	Harmful in contact with skin
Acute Toxicity, Inhalation	H332	Warning	Harmful if inhaled

Protocol: Safe Handling and Storage

- Trustworthiness: This protocol is a self-validating system based on standard chemical safety practices and information consolidated from multiple Safety Data Sheets (SDS). Following these steps minimizes exposure and mitigates risk.
- Engineering Controls: Always handle **2-Bromo-5-chlorobenzonitrile** inside a certified chemical fume hood to prevent inhalation of dust.[\[8\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Body Protection: Wear a standard laboratory coat.
- Handling Practices:
 - Avoid direct contact with the substance.[\[8\]](#)
 - Avoid the formation or spread of dust in the air.

- Wash hands and face thoroughly after handling.
- Storage:
 - Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8]
 - Keep the container tightly closed to prevent moisture absorption.
- Disposal:
 - Dispose of waste material in a designated, labeled container for halogenated organic waste.
 - Follow all local, state, and federal regulations for hazardous waste disposal.

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